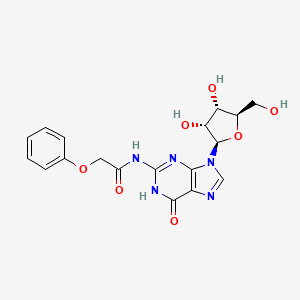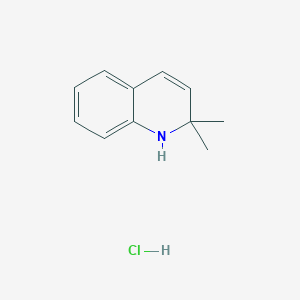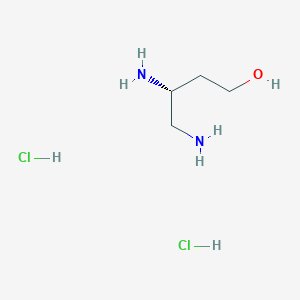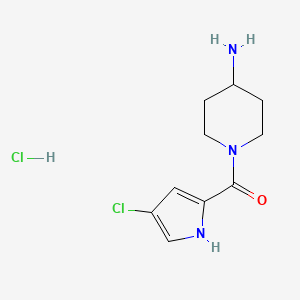
2-(异丙氧基甲基)苯甲腈
描述
科学研究应用
合成与抗菌活性
苯甲腈衍生物已被合成并评估其抗菌活性。例如,新型苯并萘腈衍生物的合成显示出对革兰氏阳性菌和革兰氏阴性菌均具有显着的活性,以及有效的抗真菌作用,证明了从苯甲腈化合物开发新型抗菌剂的潜力 (Fadda、Afsah 和 Awad,2013 年).
催化与有机合成
苯甲腈衍生物还在催化和有机合成中找到了应用。例如,使用 N-亚硝基作为导向基团的铑 (III) 催化的芳香 C-H 键直接氰化已用于合成 2-(烷基氨基) 苯甲腈,展示了一种构建复杂腈的新方法,该方法在制药和农用化学品中具有潜在应用 (董等人,2015 年).
材料科学与电化学
在材料科学中,基于苯甲腈的电解液在染料敏化太阳能电池 (DSSC) 中表现出有益效果,提供了改进的长期稳定性和效率,从而为更经济、更耐用的太阳能设备铺平了道路 (Latini 等人,2014 年)。此外,还研究了使用 PolyTEMPO 作为电催化剂,在乙酸铵存在下从苯甲醇电合成苯甲腈,证明了绿色高效的生产方法的潜力 (Tran Thi 等人,2021 年).
环境与分析化学
苯甲腈衍生物因其在环境和分析化学中的作用而受到研究。对液晶材料线虫剂 4-n-乙氧基-4'-氰基联苯的物理化学性质、前沿轨道和光谱研究突出了苯甲腈化合物在理解材料性质及其在显示技术中的应用方面的重要性 (Tiwari、Dwivedi 和 Sharma,2020 年).
作用机制
Target of Action
The primary target of 2-(Isopropoxymethyl)benzonitrile is a supramolecular macrocycle of phosphorylated cavitand . This macrocycle can precisely recognize benzonitrile derivatives through non-covalent interactions .
Mode of Action
2-(Isopropoxymethyl)benzonitrile interacts with its target through non-covalent interactions to form key-lock complexes . Specifically, the benzene ring of benzonitrile engages in a π-π stacking interaction with the rigid fluorene moiety on one side of the macrocycle .
生化分析
Biochemical Properties
2-(Isopropoxymethyl)benzonitrile plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on proteins, which can influence the protein’s function and stability. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of 2-(Isopropoxymethyl)benzonitrile on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation state of proteins involved in signaling cascades, leading to changes in cellular responses. Additionally, it can impact the expression of genes related to metabolic processes, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 2-(Isopropoxymethyl)benzonitrile exerts its effects through specific binding interactions with biomolecules . It may bind to active sites on enzymes, leading to inhibition or activation of enzymatic activity. This binding can result in conformational changes in the enzyme, affecting its function. Furthermore, 2-(Isopropoxymethyl)benzonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Isopropoxymethyl)benzonitrile can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-(Isopropoxymethyl)benzonitrile can result in sustained changes in cellular processes, which need to be carefully monitored in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(Isopropoxymethyl)benzonitrile vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage threshold is crucial for its safe and effective use in research.
Metabolic Pathways
2-(Isopropoxymethyl)benzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and the levels of metabolites within the cell. For instance, the compound may be metabolized through oxidation or reduction reactions, leading to the formation of different metabolites . The specific pathways and enzymes involved in its metabolism are essential for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(Isopropoxymethyl)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. For example, it may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 2-(Isopropoxymethyl)benzonitrile is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-(propan-2-yloxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(2)13-8-11-6-4-3-5-10(11)7-12/h3-6,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOOOXPWTCVNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1459982.png)

![2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1459985.png)









